3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Key Milestones:
- 1980s–1990s : Initial syntheses of triazolo-thiadiazoles via cyclocondensation reactions, revealing moderate antimicrobial and anti-inflammatory activities.
- Early 2000s : Introduction of aryl and heteroaryl substituents to enhance bioactivity. For example, 3-(2-methoxyphenyl)-6-(furan-2-yl) derivatives demonstrated improved anti-inflammatory profiles compared to ibuprofen.
- 2010s–Present : Methodological advances in oxidative cyclization, such as using chloramine-T trihydrate to synthesize 3,6-disubstituted derivatives under ambient conditions. These innovations enabled rapid access to analogs like the 4-ethoxyphenyl-furan derivative, which combines electron-donating (ethoxy) and π-conjugated (furan) groups for optimized interactions with biological targets.
The ethoxyphenyl group, in particular, has been leveraged to modulate solubility and metabolic stability, while furan substitutions are hypothesized to mimic natural heterocycles in receptor binding. Contemporary research emphasizes structure-activity relationship (SAR) studies to refine anticancer and antimicrobial potencies, positioning triazolo-thiadiazoles as versatile candidates for drug discovery.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H14N4O2S/c1-2-20-11-7-5-10(6-8-11)13-16-17-15-19(13)18-14(22-15)12-4-3-9-21-12/h3-9,14,18H,2H2,1H3 |
InChI Key |
JFKRHNAGWYLKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of triazolo-thiadiazoles typically involves cyclization reactions between nucleophilic intermediates and electrophilic reagents. Below are key strategies applicable to the target compound:
Cyclocondensation of 4-Amino-3-Mercaptotriazoles with Bielectrophiles
This method leverages the reactivity of 4-amino-3-mercaptotriazoles with α-halo carbonyl compounds or aryl halides to form the fused thiadiazole ring.
General Reaction Pathway :
- Formation of Intermediate : Reaction of a 4-amino-3-mercaptotriazole derivative with a benzaldehyde derivative (e.g., 4-ethoxybenzaldehyde) in acetic acid to form a Schiff base.
- Cyclization : Treatment of the Schiff base with α-haloacetates (e.g., ethyl chloroacetate) under basic conditions (e.g., NaH) to yield the triazolo-thiadiazole core.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Amino-3-mercaptotriazole + 4-Ethoxybenzaldehyde, AcOH | Form Schiff base |
| 2 | Ethyl chloroacetate, NaH, DMF | Cyclize to triazolo-thiadiazole core |
Key Considerations :
Nucleophilic Substitution with Furan-2-yl Halides
Introduction of the furan-2-yl group often occurs via nucleophilic aromatic substitution (SNAr) or coupling reactions.
General Reaction Pathway :
- Core Formation : Synthesis of the triazolo-thiadiazole scaffold (e.g., 3-phenyl derivatives).
- Functionalization : Reaction with 2-bromofuran or similar electrophiles in the presence of a base (e.g., K₂CO₃) to substitute a halogen or thiol group.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Phenyl-triazolo[3,4-b]thiadiazole-6-thiol | Prepare core |
| 2 | 2-Bromofuran, K₂CO₃, DMF | Substitute thiol with furan-2-yl group |
Key Considerations :
- Catalyst : K₂CO₃ or similar bases facilitate deprotonation and nucleophilic displacement.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states.
Use of Phosphorous Oxychloride (POCl₃) for Cyclization
POCl₃ is a common reagent for activating carbonyl groups in thiadiazole synthesis.
General Reaction Pathway :
- Formation of Thiol Intermediate : Reaction of benzoic acid hydrazide with thiocarbohydrazide to form 4-amino-1,2,4-triazole-3-thiol.
- Cyclization : Refluxing with POCl₃ and aryloxy acids to yield the triazolo-thiadiazole core.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Ethoxybenzoic acid hydrazide + Thiocarbohydrazide | Form thiol intermediate |
| 2 | POCl₃, Reflux | Cyclize to triazolo-thiadiazole |
Key Considerations :
Comparative Analysis of Methods
The choice of method depends on substrate availability, desired substituents, and reaction efficiency. Table 1 summarizes key approaches:
Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Factors
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the triazolothiadiazole ring can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolothiadiazole derivatives.
Substitution: Various substituted ethoxyphenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. Compounds similar to 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promising results against various cancer cell lines. For instance, derivatives have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with significant cytotoxic effects observed compared to standard drugs like cisplatin .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
- Antidiabetic Activity
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanisms by which these compounds exert their biological effects often involve interactions at the molecular level with specific biological targets such as enzymes or receptors.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the triazolothiadiazole scaffold significantly impact melting points, yields, and spectral characteristics. Below is a comparative table:
*Microwave-assisted synthesis yield.
Key Observations :
- Methoxy vs. Ethoxy Groups : Methoxy-substituted derivatives (e.g., 20a, 17c) exhibit higher melting points (162–200°C) compared to ethoxy analogs, likely due to enhanced crystallinity from methoxy’s symmetry .
- Synthetic Yields : Microwave methods () achieve higher yields (82%) than conventional routes (52–68%), suggesting efficiency improvements for the target compound’s synthesis .
Pharmacological Activities
Triazolothiadiazoles exhibit diverse bioactivities, modulated by substituents:
Comparison with Target Compound :
- Anti-inflammatory Potential: The ethoxyphenyl group in the target compound may enhance hydrophobic interactions with p38 MAPK, similar to the chlorophenyl analog in .
- Antimicrobial Activity : Furan-containing analogs (e.g., 17c) show moderate activity, but halogenated derivatives () are more potent due to electron-withdrawing effects .
- COX-2 Selectivity : Bulky substituents like adamantyl () improve COX-2 selectivity, whereas the target compound’s ethoxy group may favor COX-1 interaction .
Molecular Interactions and Solid-State Behavior
Noncovalent interactions dictate crystal packing and stability:
- Adamantyl vs. Phenyl : Adamantyl derivatives () exhibit stronger van der Waals interactions, leading to dense crystal packing, while phenyl analogs show π-stacking .
- Furan Contribution : The furan ring in the target compound participates in C–H···O and π-π interactions, as seen in ’s benzodioxin-furan derivative .
Biological Activity
The compound 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14N4O2S
- Molecular Weight : 302.36 g/mol
The presence of both triazole and thiadiazole rings contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 - 16 | Staphylococcus aureus, Escherichia coli |
| Similar Triazoles | 0.125 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
These findings suggest that the compound may possess broad-spectrum antibacterial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazolo-thiadiazoles has been extensively studied. A notable case involves a derivative exhibiting an IC50 value of 22.1 μM against MCF7 breast cancer cells. This suggests that modifications in the substituents on the triazole ring can significantly enhance anticancer activity .
Anti-inflammatory and Analgesic Properties
Compounds in this class have also demonstrated anti-inflammatory effects. In vitro studies showed that certain derivatives inhibited pro-inflammatory cytokines effectively. The mechanism often involves the inhibition of key enzymes like COX and LOX .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. Key factors influencing activity include:
- Substituent Position : The position of ethoxy and furan groups on the phenyl ring significantly affects potency.
- Ring Modifications : Alterations in the thiadiazole or triazole rings can lead to enhanced interactions with biological targets.
Study 1: Antibacterial Efficacy
A comparative study evaluated various triazolo-thiadiazole derivatives against drug-resistant strains. The compound demonstrated superior activity against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Mechanism
In vivo studies using murine models revealed that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells through the activation of caspase pathways. This underscores its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
